molecular formula C25H20F2N2O2S B582637 TC-SP 14

TC-SP 14

Katalognummer: B582637
Molekulargewicht: 450.5 g/mol
InChI-Schlüssel: GVXGVDIXINMAAL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

TC-SP 14, auch bekannt als Verbindung 14, ist ein hochwirksamer und potenter Agonist des Sphingosin-1-Phosphat-Rezeptors 1 (S1P1). Er weist einen effektiven Konzentrationswert (EC50) von 0,042 Mikromolar auf, was seine starke Bindungsaffinität zum S1P1-Rezeptor zeigt. Bemerkenswert ist, dass seine Interaktion mit dem Sphingosin-1-Phosphat-Rezeptor 3 (S1P3) minimal ist, wie ein EC50-Wert von 3,47 Mikromolar belegt .

Wissenschaftliche Forschungsanwendungen

TC-SP 14 has significant scientific research applications, including:

Wirkmechanismus

Target of Action

TC-SP 14, also known as 1-(3-Fluoro-4-(5-(2-fluorobenzyl)benzo[d]thiazol-2-yl)benzyl)azetidine-3-carboxylic acid, is primarily an agonist of the Sphingosine-1-Phosphate Receptor 1 (S1P1) . S1P1 is a G-protein-coupled receptor that plays a crucial role in the immune, central nervous, and cardiovascular systems .

Mode of Action

This compound interacts with its target, S1P1, by binding to the receptor. This interaction triggers a series of intracellular events that modulate the function of the immune system . The compound has minimal activity at S1P3, another subtype of the S1P receptor .

Biochemical Pathways

The primary biochemical pathway affected by this compound involves the modulation of the S1P1 receptor. This modulation prevents certain lymphoid immune cells from being excreted into the blood and reaching the central nervous system (CNS), leading to lymphopenia . The exact downstream effects of this pathway are complex and involve a variety of cellular processes.

Pharmacokinetics

This compound is orally active and possesses acceptable pharmacokinetic characteristics . It has been shown to produce a dose-dependent reduction in circulating blood lymphocytes in animal models . .

Result of Action

The primary result of this compound’s action is a significant reduction in blood lymphocyte counts and an attenuation of a delayed type hypersensitivity (DTH) response to antigen challenge . This implies that this compound could potentially be used in conditions where immune response modulation is beneficial.

Biochemische Analyse

Biochemical Properties

TC-SP 14 plays a crucial role in biochemical reactions by acting as an agonist for Sphingosine-1-Phosphate Receptor 1 (S1P1). It exhibits high affinity for S1P1 with an EC50 value of 0.042 μM, while showing minimal activity at S1P3 (EC50 = 3.47 μM) . This selective interaction with S1P1 is significant as it helps in reducing blood lymphocyte counts and attenuating delayed-type hypersensitivity responses . The compound does not inhibit or induce human cytochrome P450 enzymes, is nonmutagenic, and does not significantly inhibit the hERG channel .

Cellular Effects

This compound has profound effects on various cell types and cellular processes. It significantly reduces circulating blood lymphocyte counts in a dose-dependent manner, which is consistent with its role as an S1P1 agonist . This reduction in lymphocyte counts is crucial for modulating immune responses and reducing inflammation. Additionally, this compound has been shown to reduce ear swelling in an antigen challenge model, indicating its potential in treating inflammatory conditions .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to Sphingosine-1-Phosphate Receptor 1 (S1P1), leading to receptor activation. This activation triggers downstream signaling pathways that result in the modulation of immune responses and inflammation . The compound’s selective activity towards S1P1, with minimal activity at S1P3, ensures targeted effects with reduced off-target interactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability and maintains its activity over extended periods. In in vivo studies, this compound produced a dose-dependent reduction in circulating blood lymphocytes 24 hours post-dose . Additionally, it demonstrated significant reductions in ear swelling over a 10-day period in an antigen challenge model .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In Lewis rats, a dose-dependent reduction in circulating blood lymphocytes was observed, with near-maximal lymphopenia achieved at a dose of 3.0 mg/kg . In an antigen challenge model, significant reductions in ear swelling were observed at doses of 0.3 mg/kg and higher . These findings highlight the compound’s efficacy at varying dosages and its potential therapeutic applications.

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound’s selective activity towards S1P1 suggests its involvement in sphingolipid metabolism and signaling pathways . Detailed studies on its metabolic flux and effects on metabolite levels are required to fully understand its metabolic profile.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. Its selective activity towards S1P1 ensures targeted distribution and localization, which is crucial for its therapeutic effects . The compound’s pharmacokinetic parameters, including clearance, volume of distribution, and mean residence time, have been characterized in animal models .

Subcellular Localization

The subcellular localization of this compound is influenced by its targeting signals and post-translational modifications. The compound’s selective activity towards S1P1 ensures its localization to specific cellular compartments where it exerts its effects

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von TC-SP 14 umfasst mehrere Schritte, darunter die Bildung eines Benzothiazol-Kerns und die anschließende Funktionalisierung, um die gewünschten Agonisten-Eigenschaften zu erzielen. Die spezifischen Synthesewege und Reaktionsbedingungen sind urheberrechtlich geschützt und werden nicht im Detail veröffentlicht. Es ist bekannt, dass die Synthese eine präzise Kontrolle der Reaktionsbedingungen erfordert, um eine hohe Reinheit und Ausbeute zu gewährleisten .

Industrielle Produktionsverfahren

Die industrielle Produktion von this compound beinhaltet die Skalierung der Laborsynthese auf ein größeres Maßstab, wobei die gleichen Reaktionsbedingungen und Reinheitsstandards eingehalten werden. Dieser Prozess beinhaltet typischerweise die Optimierung von Reaktionsparametern, Reinigungstechniken und Qualitätskontrollmaßnahmen, um Konsistenz und Reproduzierbarkeit zu gewährleisten .

Chemische Reaktionsanalyse

Arten von Reaktionen

This compound unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation oxidierte Derivate liefern, während Substitutionsreaktionen neue funktionelle Gruppen am Benzothiazol-Kern einführen können .

Wissenschaftliche Forschungsanwendungen

This compound hat bedeutende wissenschaftliche Forschungsanwendungen, darunter:

Wirkmechanismus

This compound entfaltet seine Wirkung durch die Bindung an den Sphingosin-1-Phosphat-Rezeptor 1 (S1P1) mit hoher Affinität. Diese Bindung aktiviert den Rezeptor, was zu nachgeschalteten Signalereignissen führt, die verschiedene Zellprozesse modulieren. Die primären molekularen Ziele und beteiligten Wege umfassen die Reduktion der Blutlymphozytenzahl und die Abschwächung der verzögerten Typ-Hypersensitivitätsreaktion auf Antigenherausforderung .

Analyse Chemischer Reaktionen

Types of Reactions

TC-SP 14 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups on the benzothiazole core .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Einzigartigkeit von TC-SP 14

This compound ist einzigartig aufgrund seiner hohen Selektivität für den Sphingosin-1-Phosphat-Rezeptor 1 (S1P1) und minimalen Aktivität am Sphingosin-1-Phosphat-Rezeptor 3 (S1P3). Dieses Selektivitätsprofil macht es zu einem wertvollen Werkzeug für die Untersuchung der spezifischen Auswirkungen der S1P1-Aktivierung ohne signifikante Off-Target-Effekte .

Biologische Aktivität

TC-SP 14, also known as compound 14, is a highly selective and potent agonist of the sphingosine-1-phosphate receptor 1 (S1P1). This compound has garnered attention in the fields of immunology and pharmacology due to its significant biological activity and potential therapeutic applications. This article delves into the biological activity of this compound, exploring its mechanism of action, biochemical properties, and implications for research and medicine.

Overview of this compound

  • Chemical Structure : this compound is characterized by its complex structure, specifically designed to interact with S1P1.
  • EC50 Values : The effective concentration (EC50) values highlight its potency:
    • S1P1: 0.042 µM
    • S1P3: 3.47 µM (indicating minimal activity) .

This compound primarily functions as an agonist for S1P1, leading to a cascade of intracellular events that modulate immune responses:

  • Receptor Activation : Upon binding to S1P1, this compound activates downstream signaling pathways that influence lymphocyte trafficking and immune cell function.
  • Lymphopenia Induction : The activation of S1P1 by this compound prevents lymphoid immune cells from entering the bloodstream, resulting in a decrease in circulating lymphocyte counts .

The biochemical properties of this compound are pivotal for understanding its biological activity:

  • Affinity : High selectivity for S1P1 with minimal interaction with S1P3 makes it a valuable tool for studying S1P signaling without significant off-target effects.
  • Pharmacokinetics : this compound is orally active and exhibits favorable pharmacokinetic characteristics, enhancing its utility in both research and therapeutic settings .

Cellular Effects

This compound has profound effects on various cell types:

  • Immune Modulation : It significantly alters the behavior of immune cells, particularly T lymphocytes, by inducing lymphopenia through its action on S1P1.
  • Inflammation Control : The compound's ability to modulate immune responses positions it as a potential therapeutic agent in inflammatory diseases .

Research Applications

This compound is utilized in various scientific research applications:

  • Immunological Studies : Researchers employ this compound to investigate the role of S1P1 in immune response mechanisms.
  • Drug Development : Its unique selectivity profile makes it a candidate for developing new therapies targeting autoimmune diseases and inflammatory conditions .

Comparative Analysis with Similar Compounds

CompoundEC50 (S1P1)EC50 (S1P3)Selectivity Profile
This compound0.042 µM3.47 µMHighly selective for S1P1
FingolimodVariesModerateBroader receptor activity
SiponimodVariesLowerSelective but less potent than this compound
OzanimodVariesModerateDifferent receptor binding profile

This table illustrates the unique selectivity of this compound compared to other sphingosine-1-phosphate receptor modulators.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Study on Immune Response : A recent study demonstrated that administration of this compound led to significant reductions in lymphocyte counts in animal models, confirming its role as an S1P1 agonist that modulates immune responses .
  • Therapeutic Potential : Research has indicated that this compound may be beneficial in treating conditions characterized by excessive inflammation or autoimmune responses due to its ability to regulate immune cell trafficking .

Eigenschaften

IUPAC Name

1-[[3-fluoro-4-[5-[(2-fluorophenyl)methyl]-1,3-benzothiazol-2-yl]phenyl]methyl]azetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20F2N2O2S/c26-20-4-2-1-3-17(20)9-15-6-8-23-22(11-15)28-24(32-23)19-7-5-16(10-21(19)27)12-29-13-18(14-29)25(30)31/h1-8,10-11,18H,9,12-14H2,(H,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVXGVDIXINMAAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC2=CC(=C(C=C2)C3=NC4=C(S3)C=CC(=C4)CC5=CC=CC=C5F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20F2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: How does 1-(3-Fluoro-4-(5-(2-fluorobenzyl)benzo[d]thiazol-2-yl)benzyl)azetidine-3-carboxylic acid interact with S1P1 and what are the downstream effects of this interaction?

A1: The research paper focuses on the discovery and characterization of 1-(3-Fluoro-4-(5-(2-fluorobenzyl)benzo[d]thiazol-2-yl)benzyl)azetidine-3-carboxylic acid as a potent and selective agonist of S1P1 []. While the exact binding mechanism is not elaborated upon in the provided abstract, it is stated that the compound exhibits minimal activity at the closely related S1P3 receptor. This selectivity is a crucial aspect of drug development, as it can potentially minimize off-target effects.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.